
mu-Conotoxin G IIIB
Overview
Description
mu-Conotoxin G IIIB is a 22-amino acid peptide toxin derived from the venom of the piscivorous cone snail Conus geographus. It is a selective blocker of voltage-gated sodium channel subtype Nav1.4, which is predominantly expressed in skeletal muscle . The peptide features three disulfide bonds (Cys3-Cys15, Cys4-Cys20, and Cys10-Cys21) and post-translational modifications, including hydroxyproline residues and C-terminal amidation . Its molecular formula is C₁₀₁H₁₇₅N₃₉O₃₀S₇, with a molecular weight of 2640.17 Da .
Structurally, this compound adopts a compact conformation with a distorted 310-helix, a β-hairpin, and a cysteine-stabilized αβ (CSαβ) motif, a fold shared with scorpion toxins and insect defensins . This motif enables high-affinity binding to Nav1.4 channels via electrostatic interactions between its cationic residues (8 arginine/lysine side chains) and anionic sites on the channel .
Preparation Methods
Synthetic Routes and Reaction Conditions
MU-CONOTOXIN GIIIB can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridges are formed through oxidation reactions, typically using reagents such as iodine or air oxidation .
Industrial Production Methods
Industrial production of MU-CONOTOXIN GIIIB involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then subjected to folding and oxidation steps to ensure the correct formation of disulfide bridges .
Chemical Reactions Analysis
Types of Reactions
MU-CONOTOXIN GIIIB primarily undergoes oxidation reactions to form its disulfide bridges. It can also participate in substitution reactions involving its amino acid side chains .
Common Reagents and Conditions
Oxidation: Iodine, air oxidation
Substitution: Various nucleophiles and electrophiles depending on the specific amino acid residues involved.
Major Products
The major product of these reactions is the correctly folded and oxidized MU-CONOTOXIN GIIIB with its three disulfide bridges intact .
Scientific Research Applications
Structural Characteristics
The three-dimensional structure of mu-Conotoxin G IIIB has been elucidated using nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a compact conformation characterized by a distorted 310-helix and a beta-hairpin structure stabilized by three disulfide bonds. These structural features are crucial for its binding affinity and selectivity towards sodium channels, which are essential for the propagation of action potentials in excitable tissues .
Key Structural Features
Structural Feature | Description |
---|---|
Length | 22 amino acids |
Helical Structure | Distorted 310-helix |
Beta-Hairpin | Present, contributing to stability |
Disulfide Bonds | Three disulfide bonds stabilizing the core structure |
Cationic Side Chains | Eight arginine and lysine residues that interact with anionic sites on sodium channels |
Research Applications
- Neuroscience : this compound serves as a valuable probe for investigating the role of sodium channels in neuronal signaling and pain pathways. Its ability to selectively block NaV1.4 allows researchers to dissect the contributions of this channel type in various physiological and pathological states.
- Pain Management : Given its action on sodium channels, there is potential for this compound to be developed into therapeutics for pain management, particularly in conditions where sodium channel activity contributes to hyperexcitability and pain signaling.
- Drug Development : The structural insights gained from studies on this compound can inform the design of novel sodium channel blockers with improved efficacy and specificity, aiding in the development of new analgesics or treatments for neuromuscular disorders.
Study 1: Inhibition of NaV Channels
A study demonstrated that this compound effectively inhibited NaV1.4 currents expressed in Xenopus oocytes, showcasing its utility as a research tool for studying sodium channel dynamics under controlled conditions .
Study 2: Analgesic Potential
Research into the analgesic properties of mu-conotoxins, including G IIIB, highlighted their effectiveness in reducing pain responses in animal models. This suggests that further exploration could lead to novel pain relief strategies that leverage the unique mechanisms of these peptides .
Mechanism of Action
MU-CONOTOXIN GIIIB exerts its effects by binding to site I of the sodium channel, physically blocking the channel pore. This prevents the propagation of action potentials in muscle cells, leading to muscle paralysis. The molecular target of MU-CONOTOXIN GIIIB is the voltage-gated sodium channel isoform Nav1.4 .
Comparison with Similar Compounds
mu-Conotoxin G IIIB belongs to the μ-conotoxin family, which specifically targets voltage-gated sodium channels. Below is a detailed comparison with related toxins:
Structural and Functional Comparisons
Key Findings :
Selectivity :
- GIIIB and GIIIA both inhibit Nav1.4 but differ in potency; GIIIA has a lower Kd (~25 nM) in rat skeletal muscle compared to GIIIB (~140 nM) .
- Unlike GIIIB/GIIIA, TIIIA blocks both neuronal and skeletal muscle TTX-sensitive channels, offering broader research applications .
Structural Divergence: GIIIB’s hydroxyproline residues and cationic surface distinguish it from GIIIA, which lacks hydroxyproline but has a similar CSαβ motif . Chi-conotoxin MrIA adopts a different disulfide framework and targets non-sodium channels, reflecting functional diversification within conotoxin families .
Pharmacological and Commercial Comparisons
Notable Observations:
- GIIIB is priced lower than Jingzhao toxin but higher than APETx2, reflecting its niche research utility .
- Unlike non-conotoxin venom peptides (e.g., APETx2), GIIIB’s mechanism is restricted to sodium channel blockade, limiting its therapeutic scope but enhancing target specificity .
Research Findings and Implications
Binding Dynamics :
- GIIIB competes with saxitoxin for Nav1.4 binding, confirming shared site-1 interactions . Neuronal (Nav1.1-1.3) and cardiac (Nav1.5) channels are insensitive to GIIIB, underscoring its muscle-specificity .
Structural Insights :
- NMR studies reveal that GIIIB’s radial arrangement of cationic residues is critical for channel interaction, a feature exploited in synthetic analogs for enhanced potency .
Clinical Limitations :
- Despite high specificity, GIIIB’s peptidic nature and susceptibility to proteolysis hinder direct clinical use. Current research focuses on stabilizing its scaffold via cyclization or residue substitution .
Conclusion this compound remains a pivotal tool for skeletal muscle sodium channel research. Its structural and functional distinctions from analogs like GIIIA and TIIIA highlight the diversity of conotoxin pharmacology. While commercial and therapeutic challenges persist, ongoing studies on its CSαβ motif and binding residues continue to inform drug design for neuromuscular disorders.
Biological Activity
mu-Conotoxin G IIIB (µ-CTX GIIIB) is a neurotoxic peptide derived from the venom of the cone snail Conus geographus. This compound has garnered significant attention due to its selective inhibition of voltage-gated sodium channels, particularly NaV1.4, which are predominantly expressed in skeletal muscle. Understanding the biological activity of µ-CTX GIIIB is crucial for its potential therapeutic applications, especially in pain management and neuromuscular disorders.
µ-CTX GIIIB is characterized by a polypeptide structure consisting of 22 amino acids and three disulfide bridges, contributing to its stability and biological activity. The three-dimensional structure has been elucidated using NMR spectroscopy, revealing that µ-CTX GIIIB binds with high affinity to skeletal muscle sodium channels. This binding disrupts sodium ion flow, leading to impaired muscle contraction and potential analgesic effects .
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Length | 22 residues |
Disulfide Bridges | 3 |
Target Sodium Channel | NaV1.4 |
Binding Affinity | ~20 nM |
Source | Venom of Conus geographus |
Biological Effects
Recent studies have demonstrated that µ-CTX GIIIB influences various cellular processes. A study involving mouse skeletal musculoblast (Sol8) cells showed that µ-CTX GIIIB could enhance cell survival rates following injury induced by ouabain and veratridine. The compound was found to affect key biological processes such as the cell cycle, apoptosis, DNA damage repair, and lipid metabolism .
Key Findings:
- Cytotoxicity : µ-CTX GIIIB exhibited cytoprotective effects on injured Sol8 cells, suggesting potential therapeutic applications in muscle injury recovery.
- Gene Expression : Transcriptomic and proteomic analyses identified 1,663 differentially expressed genes (DEGs) and 444 differentially expressed proteins (DEPs) following treatment with µ-CTX GIIIB.
- Pathway Analysis : KEGG and GO analyses indicated that µ-CTX GIIIB affects multiple signaling pathways related to cell survival and metabolism.
Case Studies
- In Vitro Toxicity Assessment : In a controlled study, Sol8 cells were treated with varying concentrations of µ-CTX GIIIB to assess cytotoxic effects. The results indicated a dose-dependent increase in cell viability post-injury, highlighting its protective role against cellular damage.
- Skeletal Muscle Fiber Response : Research demonstrated that µ-CTX GIIIB effectively blocked action potentials in wild-type skeletal muscle fibers but showed reduced efficacy in fibers from mice with spinal muscular atrophy (SMA). This suggests that while µ-CTX GIIIB is potent in healthy muscle tissue, its effectiveness may vary in pathological conditions .
Therapeutic Potential
The selective blockade of NaV1.4 channels presents µ-CTX GIIIB as a candidate for developing analgesics or treatments for neuromuscular diseases. Its ability to modulate sodium channel activity without affecting other types of sodium channels could minimize side effects typically associated with broader-spectrum sodium channel blockers.
Table 2: Comparison of this compound with Other Conotoxins
Conotoxin | Target Sodium Channel | Binding Affinity | Therapeutic Potential |
---|---|---|---|
µ-CTX GIIIB | NaV1.4 | ~20 nM | High |
µ-CTX GIIIA | NaV1.4 | ~10 nM | Moderate |
BuIIIA | NaV1.4 | ~200 nM | Low |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for characterizing the purity and structural integrity of μ-Conotoxin GIIIB?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 220 nm is standard for assessing purity (>98% by area under the curve) . Amino acid composition analysis via acid hydrolysis and mass spectrometry (MALDI-TOF or ESI-MS) validates molecular weight (2640.17 Da) and sequence accuracy. Residual solvents (e.g., acetic acid ≤12%) and endotoxin levels (≤50 EU/mg) should comply with pharmacopeial guidelines for biomedical applications .
Q. How do researchers confirm the specificity of μ-Conotoxin GIIIB for voltage-gated sodium channel subtypes?
- Methodology : Electrophysiological assays (e.g., patch-clamp) using heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) are critical. For example, μ-Conotoxin GIIIB selectively inhibits NaV1.4 (skeletal muscle subtype) with IC50 values in the nM range, while cross-reactivity with neuronal subtypes (NaV1.2, NaV1.6) is tested via competitive binding assays using radiolabeled toxins (e.g., [³H]-saxitoxin) .
Q. What are the best practices for synthesizing μ-Conotoxin GIIIB in a research setting?
- Methodology : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is standard. Key steps include:
- Orthogonal protection of cysteine residues to ensure correct disulfide bridging (Cys1–Cys16, Cys8–Cys20, Cys15–Cys25).
- Reverse-phase HPLC purification under gradient elution (acetonitrile/water + 0.1% TFA).
- Oxidative folding in ammonium bicarbonate buffer (pH 8.0) with glutathione redox pairs to stabilize tertiary structure .
Advanced Research Questions
Q. How can conflicting data on μ-Conotoxin GIIIB’s efficacy across experimental models be resolved?
- Methodology : Discrepancies (e.g., variable IC50 values in rodent vs. human NaV1.4) may arise from differences in:
- Expression systems : Endogenous vs. heterologous channels (e.g., HEK293 cells lack auxiliary β-subunits).
- Buffer conditions : Ionic strength (e.g., Ca²⁺/Mg²⁺ concentrations) affects toxin-channel interactions.
- Data normalization : Use of internal controls (e.g., tetrodotoxin-resistant NaV isoforms) ensures reproducibility .
Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of μ-Conotoxin GIIIB?
- Methodology :
- Alanine scanning mutagenesis : Identifies critical residues (e.g., Arg13, Lys16) for NaV1.4 binding.
- NMR spectroscopy : Resolves 3D conformation in solution, highlighting hydrophobic patches and electrostatic interactions.
- Molecular dynamics simulations : Predicts binding free energy (ΔG) and conformational flexibility of toxin-channel complexes .
Q. How should researchers validate the biological activity of μ-Conotoxin GIIIB in vivo?
- Methodology :
- Dose-response studies : Intravenous or intramuscular administration in murine models to assess neuromuscular blockade (e.g., grip strength assays).
- Pharmacokinetics : LC-MS/MS quantifies plasma half-life and tissue distribution.
- Safety profiling : Histopathology and serum biomarkers (e.g., CK-MB for muscle toxicity) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of μ-Conotoxin GIIIB?
- Methodology :
- Nonlinear regression (e.g., Hill equation) to calculate EC50/IC50 and Hill coefficients.
- Error analysis : Bootstrap resampling or Monte Carlo simulations to estimate confidence intervals for fitted parameters.
- Data transparency : Raw datasets (e.g., current traces, binding curves) should be archived in repositories like Zenodo for peer validation .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility of μ-Conotoxin GIIIB studies?
- Guidelines :
- Detailed protocols : Document buffer compositions, toxin batch numbers, and equipment calibration (e.g., patch-clamp amplifier settings).
- Reference standards : Use commercially validated toxins (e.g., Alomone Labs) for cross-lab comparisons.
- Pre-registration : Share experimental designs on platforms like Open Science Framework to reduce bias .
Q. What computational tools are available for predicting μ-Conotoxin GIIIB’s interactions with sodium channels?
- Tools :
- Docking software : AutoDock Vina or HADDOCK for predicting binding poses.
- Homology modeling : SWISS-MODEL to generate NaV1.4 structures if crystallographic data are lacking.
- Machine learning : AlphaFold2 for refining toxin-channel interface predictions .
Q. Data Management and Reporting
Q. How should μ-Conotoxin GIIIB research data be curated for public access?
- Standards :
- FAIR principles : Assign DOIs to datasets, use controlled vocabularies (e.g., ChEBI for toxin IDs), and provide metadata (e.g., HPLC gradients).
- Repositories : Deposit in specialized databases like ConoServer (http://www.conoserver.org ) for toxin sequences and activity annotations .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-4,16,31,37-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-22,25,40-tris(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-7-(2-methylsulfanylethyl)-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C101H175N39O30S7/c1-48(76(107)149)120-87(160)64-42-172-173-43-65-88(161)125-54(17-4-8-25-102)80(153)130-63(38-74(147)148)85(158)124-57(21-13-30-117-99(110)111)78(151)123-58(22-14-31-118-100(112)113)83(156)132-66-44-174-176-46-68(134-86(159)62(37-73(145)146)129-77(150)53(106)16-12-29-116-98(108)109)91(164)136-69(47-177-175-45-67(90(163)135-64)133-82(155)56(19-6-10-27-104)122-84(157)60(24-33-171-3)127-93(166)70-34-50(142)39-138(70)95(168)61(128-89(66)162)20-7-11-28-105)92(165)137-75(49(2)141)97(170)140-41-52(144)36-72(140)96(169)139-40-51(143)35-71(139)94(167)126-59(23-15-32-119-101(114)115)79(152)121-55(81(154)131-65)18-5-9-26-103/h48-72,75,141-144H,4-47,102-106H2,1-3H3,(H2,107,149)(H,120,160)(H,121,152)(H,122,157)(H,123,151)(H,124,158)(H,125,161)(H,126,167)(H,127,166)(H,128,162)(H,129,150)(H,130,153)(H,131,154)(H,132,156)(H,133,155)(H,134,159)(H,135,163)(H,136,164)(H,137,165)(H,145,146)(H,147,148)(H4,108,109,116)(H4,110,111,117)(H4,112,113,118)(H4,114,115,119)/t48-,49+,50+,51+,52+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,75-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSUYJUOBAMKKS-NCJWVJNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCCN)CCSC)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCCNC(=N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCNC(=N)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C101H175N39O30S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2640.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140678-12-2 | |
Record name | mu-Conotoxin G IIIB | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140678122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 140678-12-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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